molecular formula C40H51NO14 B611038 Streptovarycin CAS No. 1404-74-6

Streptovarycin

Cat. No. B611038
CAS RN: 1404-74-6
M. Wt: 769.841
InChI Key: JDECNKBYILMOLE-UTNWNAHBSA-N
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Description

Streptovaricins are a group of structurally related macrolide antibiotics . They belong to the larger class of antibiotics known as ansamycins .


Molecular Structure Analysis

The molecular structure of Streptovarycin is complex, as it belongs to the macrolide class of antibiotics . Macrolides typically have a large macrocyclic lactone ring, to which one or more deoxy sugars, usually cladinose and desosamine, may be attached . The exact structure can vary depending on the specific Streptovarycin compound .

Scientific Research Applications

  • Bioactivity and Biosynthesis Mechanisms :

    • Streptovaricin C, a naphthalenic ansamycin antibiotic structurally similar to rifamycins, demonstrates potential anti-MRSA bioactivities. The formation of its methylenedioxy bridge (MDB) moiety, crucial for bioactivity, is catalyzed by the P450 enzyme StvP2. This discovery provides insights into MDB formation and highlights the functional versatility of P450 enzymes (Sun et al., 2020).
  • Antibacterial Resistance Development :

    • Streptovaricin has been studied for its broad in vitro antibacterial spectrum and in vivo activity against experimental infections with Mycobacterium tuberculosis. Observations in bacterial inhibition tests indicate the development of resistance to streptovaricin under certain conditions, raising questions about its mutation rate and the nature of resistance development (Siminoff, 1959).
  • Antibacterial Agent Against MRSA :

    • Streptovaricins, identified from Streptomyces spectabilis, have been characterized as potent compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study of their biosynthetic gene cluster and targeted gene deletions led to the discovery of four new streptovaricin analogues and provided valuable structure-activity relationships (SARs) for anti-MRSA activities (Liu et al., 2017).
  • RNA Polymerase Mutation and Resistance :

    • Streptovaricin inhibits RNA and protein synthesis in microorganisms by binding to RNA polymerase rather than to template DNA. The isolation of streptovaricin-resistant mutants from Escherichia coli has provided valuable information about the structure and function of RNA polymerase and its role in bacterial and bacteriophage growth (Yura & Igarashi, 1968).
  • Inhibition of Oncogenic Viruses :

    • Streptovaricins are inhibitors of the RNA-dependent DNA polymerase of oncogenic RNA viruses and have been found to inhibit focus formation of rat cells by mouse sarcoma virus, suggesting their potential in selective virus-mediated oncogenesis inhibition (Onodera et al., 1979).

Mechanism of Action

While the exact mechanism of action of Streptovarycin is not clear, it is likely similar to other macrolide antibiotics. Macrolides typically work by binding to the bacterial ribosome, inhibiting protein synthesis and thereby stopping bacterial growth .

properties

IUPAC Name

methyl (7E,9Z,11R,13R,14R,15R,16R,17R,18R,19R,20E)-2-acetyloxy-12,14,16,18,19,31-hexahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H51NO14/c1-16-12-11-13-17(2)38(49)41-28-19(4)36(55-23(8)42)24-25(33(28)47)31(45)21(6)35-26(24)34(53-15-54-35)18(3)14-40(9,51)37(48)22(7)32(46)27(39(50)52-10)30(44)20(5)29(16)43/h11-14,16,20,22,27,29-30,32,37,43-44,46-48,51H,15H2,1-10H3,(H,41,49)/b12-11-,17-13+,18-14+/t16-,20-,22-,27-,29?,30-,32-,37-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDECNKBYILMOLE-UTNWNAHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)OCO4)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1/C=C\C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(/C(=C/[C@@]([C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H](C1O)C)O)C(=O)OC)O)C)O)(C)O)/C)OCO4)C)OC(=O)C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Streptovarycin

CAS RN

23344-17-4, 1404-74-6
Record name Streptovaricin C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Streptovaricin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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